molecular formula C16H15N3O4 B5874222 N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide

N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide

Cat. No.: B5874222
M. Wt: 313.31 g/mol
InChI Key: BVRVMCJBIKSAEX-UHFFFAOYSA-N
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Description

N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide, also known as NPCIM, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. NPCIM is a prodrug that can be activated by enzymes in the body, allowing it to release its active form.

Mechanism of Action

N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide is activated by enzymes in the body, which cleave the prodrug to release its active form. The active form of this compound has been shown to inhibit the activity of a protein called Hsp90, which is involved in the growth and survival of cancer cells. By inhibiting Hsp90, this compound can induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have low toxicity in normal cells, making it a promising candidate for cancer treatment. It has also been shown to have anti-inflammatory effects, which could potentially be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has several advantages for lab experiments, including its stability and ease of synthesis. However, its activation by enzymes in the body can make it difficult to study in vitro, as it requires the use of enzymes or cell lysates to activate the prodrug.

Future Directions

There are several potential future directions for research on N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide. One area of interest is the development of more efficient methods for activating the prodrug in vitro, which could facilitate its study in the lab. Another area of interest is the development of new formulations of this compound for use in photodynamic therapy. Additionally, further studies are needed to determine the full extent of this compound's anti-cancer and anti-inflammatory effects, and to explore its potential applications in other fields.

Synthesis Methods

N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide can be synthesized through a multistep process involving the reaction of 4-nitrophenylacetic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4,6-dimethoxypyrimidine. The final step involves the reaction of the resulting intermediate with 4-nitrobenzenesulfonyl chloride to obtain this compound.

Scientific Research Applications

N'-{[2-(4-nitrophenyl)propanoyl]oxy}benzenecarboximidamide has been studied for its potential applications in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been studied for its potential use in photodynamic therapy, a type of cancer treatment that uses light to activate drugs that selectively target cancer cells.

Properties

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-(4-nitrophenyl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-11(12-7-9-14(10-8-12)19(21)22)16(20)23-18-15(17)13-5-3-2-4-6-13/h2-11H,1H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRVMCJBIKSAEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)ON=C(C2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)O/N=C(/C2=CC=CC=C2)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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